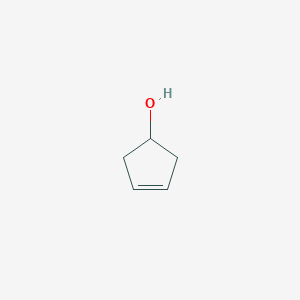

3-Cyclopentene-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopent-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIMJSIRDZDHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300005 | |

| Record name | 3-Cyclopentene-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14320-38-8 | |

| Record name | 3-Cyclopenten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14320-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclopentenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014320388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclopenten-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclopentene-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclopentenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOPENTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4C54623KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical and Computational Investigations of 3 Cyclopentene 1 Ol

Quantum Chemical Studies of Molecular Structure and Conformations

Quantum chemical calculations have been instrumental in elucidating the conformational preferences and energetic landscape of 3CPOL. nih.govresearchgate.net The molecule's flexibility arises from two primary large-amplitude motions: the ring-puckering of the five-membered ring and the internal rotation of the hydroxyl (-OH) group. nih.govacs.org These motions lead to the existence of four distinct stable conformers. nih.govnih.gov

High-level ab initio and density functional theory (DFT) calculations have been employed to determine the relative energies of the 3CPOL conformers. nih.govresearchgate.net Methods such as coupled-cluster with single and double and perturbative triple excitations (CCSD), Møller-Plesset perturbation theory (MP2), and DFT with various basis sets (e.g., 6-311++G(d,p), 6-31+G(d,p), and cc-pVTZ) have provided a consistent picture of the conformational energetics. mdpi.comresearchgate.netresearchgate.net

Notably, calculations at the CCSD/6-311++G(d,p) level show that the lowest energy conformer is stabilized by a weak π-type intramolecular hydrogen bond. nih.govmdpi.com This conformer is found to be lower in energy than the other three conformers by a range of 274 cm⁻¹ (0.78 kcal/mol) to 420 cm⁻¹ (1.20 kcal/mol). nih.govresearchgate.netacs.org The relative energies of the four conformers, labeled A, B, C, and D, as determined by CCSD/6-311++G(d,p) computations, highlight the stability of the hydrogen-bonded structure (Conformer A). mdpi.com

| Conformer | Relative Energy (cm⁻¹) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0 | 0 |

| B | 274 | 0.78 |

| C | 401 | 1.15 |

| D | 420 | 1.20 |

The conformational landscape of 3CPOL is best described by two large-amplitude, low-frequency vibrations: the ring-puckering motion and the internal rotation of the hydroxyl group. nih.govresearchgate.net These coordinates define the pathways for interconversion between the four stable conformers. nih.gov

A key feature of this compound is the presence of a weak intramolecular hydrogen bond of the π-type in its most stable conformer. nih.govmdpi.com This interaction occurs between the hydrogen atom of the hydroxyl group and the π-electron cloud of the carbon-carbon double bond within the ring. acs.orgmdpi.com This type of hydrogen bonding is only possible when the ring-puckering and hydroxyl rotation coordinates adopt specific values that allow the hydroxyl hydrogen to approach the double bond closely enough. mdpi.com

The existence and stabilizing effect of this π-type hydrogen bond are well-supported by high-level ab initio calculations. nih.govmdpi.com The energy difference between the hydrogen-bonded conformer (A) and the non-bonded conformers (B, C, and D) is calculated to be significant, ranging from 274 to 420 cm⁻¹. nih.govresearchgate.net This stabilization is a primary factor determining the conformational preference of the molecule. acs.org The calculated distance from the hydroxyl hydrogen to the center of the C=C bond in the lowest energy conformer of similar cyclic alcohols further supports the presence of this interaction. mdpi.com

To visualize the conformational dynamics and the energy landscape of 3CPOL, two-dimensional potential energy surfaces (PESs) have been computed as a function of the ring-puckering and OH internal rotation coordinates. nih.govmdpi.com These surfaces are typically generated using methods like MP2/6-31+G(d,p). mdpi.comnih.govresearchgate.net

The PES clearly shows four distinct minima corresponding to the stable conformers A, B, C, and D. mdpi.comnih.gov The surface illustrates the energy barriers that must be overcome for the molecule to interconvert between these conformations. For example, the conversion from conformer A to B requires surmounting a barrier of 730 cm⁻¹ through OH internal rotation. acs.org The PES provides a comprehensive map of the molecule's flexibility, showing that the minima occur at specific combinations of puckering and internal rotation angles that allow for the stabilizing π-type hydrogen bonding. mdpi.com

Intramolecular Hydrogen Bonding (π-Type Hydrogen Bonding) Analysis

Spectroscopic Investigations and Correlation with Theoretical Models

Experimental spectroscopic data provide a crucial validation for the theoretical models of 3CPOL's structure and dynamics. The correlation between calculated and observed spectra confirms the presence of multiple conformers and the significance of intramolecular hydrogen bonding. nih.gov

Vapor-phase infrared and Raman spectroscopy have been powerful tools for studying the conformations of 3CPOL. nih.govacs.org Spectra collected at various temperatures clearly show the presence of four distinct conformers, with the one featuring the intramolecular π-type hydrogen bond being the most abundant. nih.govacs.org

The vibrational frequencies calculated using DFT methods show good agreement with the experimental spectra, allowing for the assignment of specific spectral features to each conformer. nih.gov The effect of the π-type hydrogen bond is particularly evident in the O-H stretching region. mdpi.com The hydrogen-bonded conformer (A) exhibits the lowest O-H stretching frequency at 3623.4 cm⁻¹, while the other three conformers have frequencies that are higher by 14.2, 32.0, and 36.0 cm⁻¹. nih.govacs.org This lowering of the stretching frequency is a classic indicator of hydrogen bonding. mdpi.com

Similarly, the C=C stretching frequency is also affected. Conformer A has the lowest frequency at 1607.3 cm⁻¹, with the force constants for both the O-H and C=C stretching modes being reduced by about 2% due to the hydrogen bond. nih.gov Analysis of the temperature-dependent intensities of the spectral bands allowed for the experimental determination of the energy difference between the two most stable conformers, yielding a value of 435 ± 160 cm⁻¹, which is in reasonable agreement with the high-level ab initio results. nih.gov

| Vibrational Mode | Conformer A Frequency (cm⁻¹) | Frequency Shift for Other Conformers (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3623.4 | +14.2, +32.0, +36.0 |

| C=C Stretch | 1607.3 | -2.1, -8.0, -13.4 |

Fluorescence Excitation Spectroscopy

Fluorescence excitation spectroscopy has been a valuable tool for probing the conformational preferences of this compound. Spectroscopic methods, in conjunction with theoretical calculations, have been used to investigate the molecule's potential energy surface (PES). researchgate.net The PES, which is influenced by the ring-puckering and internal rotational vibrations of the hydroxyl group, reveals the presence of four distinct conformers. researchgate.netresearchgate.net

Notably, the conformer exhibiting intramolecular π-type hydrogen bonding between the hydroxyl group and the carbon-carbon double bond is identified as the lowest energy state. mdpi.comnih.govnih.gov This finding is supported by both laser-induced fluorescence (LIF) spectra and theoretical calculations. researchgate.net The existence and relative energies of these conformers are crucial for understanding the molecule's behavior in various chemical environments. mdpi.comnih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful computational method for elucidating various aspects of this compound's chemical nature.

DFT calculations have been instrumental in predicting the ring strain energy of this compound. Studies using the B3LYP/6-31G method predicted a ring strain of 28.33 kJ mol⁻¹, which is higher than that of the unsubstituted cyclopentene (B43876) (23.76 kJ mol⁻¹). acs.org Experimental measurements confirmed this trend, with this compound exhibiting a higher enthalpy of polymerization (ΔHₚ = 25.94 kJ mol⁻¹) compared to cyclopentene (ΔHₚ = 22.59 kJ mol⁻¹). acs.org Another set of DFT calculations predicted the ring strain energy of this compound to be -6.77 kcal/mol, which is slightly higher than that of cyclopentene (-5.44 kcal/mol). google.com This moderate strain energy suggests its suitability as a monomer for equilibrium ring-opening metathesis polymerization (ROMP). google.com

A comprehensive DFT study created a library of ring strain energies for numerous cyclopentene derivatives to understand how substituents influence torsional strain, a key driver for ROMP. researchgate.net The positioning and nature of substituents on the cyclopentene ring can significantly alter the ring strain energy, thereby affecting the thermodynamics of polymerization. acs.orgresearchgate.net

Table 1: Comparison of Calculated and Experimental Ring Strain Energies

| Compound | Calculated Ring Strain (DFT) | Experimental Enthalpy of Polymerization (ΔHₚ) |

|---|---|---|

| This compound | 28.33 kJ mol⁻¹ acs.org / -6.77 kcal/mol google.com | 25.94 kJ mol⁻¹ acs.org |

| Cyclopentene | 23.76 kJ mol⁻¹ acs.org / -5.44 kcal/mol google.com | 22.59 kJ mol⁻¹ acs.org |

The evaluation of bond orders through computational methods provides insight into the nature and strength of chemical bonds within a molecule. For this compound, DFT calculations have been employed to determine the bond order of the carbon-carbon double bond. google.com

According to these calculations, the bond order for the C=C bond in this compound is 1.958, which is nearly identical to the bond order of 1.959 calculated for cyclopentene. google.com This indicates that the hydroxyl substituent has a negligible effect on the double bond character of the cyclopentene ring. google.com The concept of bond order is fundamental in understanding molecular stability and reactivity, with higher bond orders generally correlating with stronger, shorter bonds. sparkl.mersc.org

Table 2: Calculated C=C Bond Orders

| Compound | Calculated Bond Order |

|---|---|

| This compound | 1.958 google.com |

| Cyclopentene | 1.959 google.com |

DFT calculations have been pivotal in unraveling the mechanistic details of reactions involving this compound. A notable example is the theoretical investigation of the nickel-catalyzed Heck-Matsuda reaction, where this compound serves as the olefin substrate. chemrxiv.orgchemrxiv.orgresearchgate.net

These computational studies identified two potential reaction pathways: a closed-shell singlet Ni(0)/Ni(II) cycle and an open-shell doublet Ni(I)/Ni(III) cycle. chemrxiv.orgchemrxiv.orgresearchgate.net Analysis of the kinetic energy profiles revealed that the rate-determining step can shift depending on factors such as the rotational flexibility of the olefin during β-hydride elimination and the strength of the base used in the reductive elimination step. chemrxiv.orgchemrxiv.org

A key finding is that both mechanistic pathways lead to the same stereochemical outcome. chemrxiv.orgresearchgate.net This stereoselectivity is governed by the interaction of the hydroxyl group on the this compound with the nickel metal center. chemrxiv.orgchemrxiv.orgresearchgate.net Such theoretical insights are invaluable for optimizing reaction conditions and guiding the development of more efficient synthetic methodologies. chemrxiv.orgchemrxiv.org Further computational studies have also explored the origins of byproducts in similar reactions. units.it The development of new protocols for the Heck desymmetrization of 3-cyclopenten-1-ol with aryldiazonium tetrafluoroborates has also been guided by computational efforts, leading to high product selectivity. acs.org

Advanced Synthetic Methodologies for 3 Cyclopentene 1 Ol and Its Derivatives

Stereoselective Synthesis Strategies

The ability to control the three-dimensional arrangement of atoms in a molecule is critical in the synthesis of bioactive compounds and functional materials. For derivatives of 3-cyclopentene-1-ol, several powerful stereoselective strategies have been established.

The palladium-catalyzed Heck-Matsuda reaction has become a powerful tool for the desymmetrization of meso-olefins, providing access to chiral molecules from achiral starting materials. researchgate.netbeilstein-journals.org In the context of this compound, this reaction allows for the enantioselective introduction of an aryl group, creating highly functionalized and enantioenriched cyclopentene (B43876) scaffolds. unicamp.bracs.org

The desymmetrization of 3-cyclopenten-1-ol using aryldiazonium salts in the presence of a chiral palladium catalyst has been extensively studied. acs.org The use of chiral N,N-ligands, such as pyridine-oxazolines (PyOx) and bisoxazolines, is crucial for inducing high levels of enantioselectivity. researchgate.netresearchgate.net For instance, the immobilization of PyOx ligands on resins has been shown to facilitate a heterogeneous Heck-Matsuda reaction, yielding various aryl-penten-1-ols in good yields and with excellent enantiomeric ratios. organic-chemistry.org

Computational studies have provided valuable insights into the mechanism and the origin of stereoselectivity. acs.org These studies have highlighted the importance of non-covalent interactions between the substrate, typically through its hydroxyl group, and the chiral catalyst complex. unicamp.bracs.org By optimizing reaction conditions, such as the solvent system, remarkable control over product selectivity can be achieved. acs.org For example, employing a toluene (B28343)/methanol solvent mixture can promote the formation of cis-4-arylcyclopentenols with high enantiomeric excess. acs.org

The scope of the enantioselective Heck-Matsuda desymmetrization has been expanded to include various cyclopentene derivatives bearing directing groups, further demonstrating the versatility of this methodology. researchgate.net

Table 1: Examples of Enantioselective Heck-Matsuda Desymmetrization of 3-Cyclopenten-1-ol Derivatives

| Substrate | Arylating Agent | Chiral Ligand | Product | Yield (%) | ee (%) | Reference |

| 3-Cyclopenten-1-ol | Aryldiazonium Tetrafluoroborate | (S)-4-tert-butyl-2-(3,5-dichloropyridin-2-yl)-4,5-dihydrooxazole | cis-4-Arylcyclopentenol | Good to Excellent | up to 99 | acs.org |

| 3-Cyclopenten-1-ol | Aryldiazonium Salt | Immobilized Pyridine-oxazoline (PyOx) | Aryl-penten-1-ol | up to 87 | 90:10 to 99:1 er | researchgate.netorganic-chemistry.org |

| Spirocyclopentenyl Derivatives | Arenediazonium Salt | Pyrabox | Arylated Spiro Systems | 76-99 | up to 97:3 er | unicamp.br |

Beyond the Heck-Matsuda reaction, a variety of other palladium-catalyzed transformations have been developed to generate chiral cyclopentene scaffolds. These reactions often involve the asymmetric functionalization of cyclopentene derivatives, leading to products with high enantiopurity. nih.gov

One such approach is the palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a chiral palladium complex. mdpi.com For cyclopentenyl esters, this reaction can be used to introduce a range of carbon and heteroatom nucleophiles with high enantioselectivity. researchgate.netpsu.eduresearchgate.net The choice of the chiral ligand is critical for achieving high levels of stereocontrol. mdpi.com

Another powerful strategy is the palladium-catalyzed oxidative carbocyclization-borylation of enallenes. This reaction provides an efficient route to functionalized cyclopentene scaffolds in high enantiopurity, employing a chiral phosphoric acid as a co-catalyst. nih.gov Density functional theory (DFT) calculations have been instrumental in understanding the origin of enantioselectivity in these reactions, revealing that the chiral phosphoric acid and its corresponding phosphate (B84403) anion act as ligands for palladium in the key stereodetermining step. nih.gov

Furthermore, palladium-catalyzed (3+2) spiro-annulation reactions of cyclopropenones with cyclopentene-1,3-diones have been developed for the synthesis of chiral oxaspiro cyclopentenone-lactone scaffolds. rsc.orgrsc.orgresearchgate.net This method involves the desymmetrization of the cyclic 1,3-dione and creates two adjacent stereocenters with good diastereoselectivity and high enantioselectivity. rsc.orgrsc.org

Aziridines are valuable synthetic intermediates that can be converted into a wide range of nitrogen-containing compounds. The diastereocontrolled aziridination of cyclopentene derivatives, followed by stereospecific ring-opening reactions, provides a versatile pathway to highly substituted cyclopentane (B165970) frameworks. acs.orgnih.govresearchgate.net

The synthesis of substituted meso-aziridines from cyclopentene derivatives can be achieved with high diastereocontrol. nih.gov For example, the aziridination of 4-tert-butyldiphenylsilyloxy-cyclopent-1-ene can be directed to be either trans-selective using a copper(I) catalyst with PhI=NSO₂Ar or cis-selective using PhNMe₃⁺Br₃⁻ and Chloramine-T. nih.gov The stereochemical outcome of these reactions can be influenced by factors such as the choice of catalyst and reagents. acs.org

Once formed, these chiral aziridines can undergo a variety of ring-opening reactions with nucleophiles to afford stereochemically complex aminated cyclopentanes. nih.gov The regioselectivity of the ring-opening is often predictable, allowing for the synthesis of specific isomers. The desymmetrization of meso-aziridines through enantioselective ring-opening has also been explored, providing another route to enantioenriched amine derivatives. acs.org

A stereospecific method for the synthesis of trans-substituted cyclopentene derivatives involves the ring-opening rearrangement of methylenecyclopropane (B1220202) (MCP) alkenyl derivatives. organic-chemistry.orgorganic-chemistry.orgacs.orgacs.orgresearchgate.net This transformation is believed to proceed through a concerted pericyclic process, such as a Cope rearrangement, rather than a radical or ionic pathway. organic-chemistry.orgacs.org

The reaction is typically carried out under thermal conditions, with the MCP derivatives being heated in a solvent like toluene. organic-chemistry.org This method has been shown to be effective for a range of substrates, affording the desired trans-disubstituted cyclopentenes in moderate to good yields. organic-chemistry.orgacs.org The stereospecificity of the reaction is a key feature, allowing for the controlled formation of the trans isomer. organic-chemistry.orgacs.org

Asymmetric allylic substitution (AAS) is a powerful and widely used method for the synthesis of enantioenriched molecules. nih.govnih.govacs.org This strategy is particularly effective for the desymmetrization of meso-cycloalkenes, including cyclopentene derivatives, to generate chiral building blocks. nih.gov

Palladium-catalyzed AAS is a common approach, often utilizing soft nucleophiles to achieve S_N2-type substitution with high enantioselectivity. nih.govnih.govacs.org A variety of chiral ligands have been developed to control the stereochemical outcome of these reactions. mdpi.comresearchgate.netacs.org

In addition to palladium, copper(I) catalysts have also been employed in AAS reactions, particularly with hard nucleophiles like organolithium reagents. nih.govacs.org This approach typically leads to S_N2' products and has been successfully applied to the desymmetrization of meso-1,4-dibromocycloalk-2-enes, affording enantioenriched bromocycloalkenes with high regio- and enantioselectivity. nih.govacs.org The synthetic utility of these products is demonstrated by their conversion into cyclic amino alcohols, which are important chiral structures. nih.govacs.org Furthermore, copper-free asymmetric allylic substitution reactions using Grignard reagents have also been developed. researchgate.net

Table 2: Comparison of Asymmetric Allylic Substitution Strategies

| Catalyst System | Nucleophile Type | Typical Product | Key Features | Reference |

| Palladium/Chiral Ligand | Soft Nucleophiles (e.g., malonates, amines) | S_N2 Product | High enantioselectivity, broad substrate scope. | nih.govnih.govacs.org |

| Copper(I)/Chiral Ligand | Hard Nucleophiles (e.g., organolithiums) | S_N2' Product | Access to different regioisomers, use of readily available nucleophiles. | nih.govacs.org |

| Rhodium/Chiral Ligand | Arylboronic Acids | S_N2 or S_N2' Product | Ligand-dependent regioselectivity. | nih.gov |

Ring-Opening Rearrangements for trans-Substituted Cyclopentene Derivatives

Ring-Opening Metathesis Polymerization (ROMP) Applications

Ring-opening metathesis polymerization (ROMP) is a powerful polymerization technique that has been applied to a wide range of cyclic olefins. nih.govcaltech.edu While cyclopentene itself has a relatively low ring strain, making its polymerization challenging, the introduction of functional groups can influence the thermodynamics of the polymerization process. nih.govacs.org

This compound and its derivatives have been successfully polymerized using ROMP to create functionalized polypentenamers. google.comresearchgate.netacs.org Ruthenium-based catalysts, such as Grubbs-type catalysts, are commonly used for these polymerizations due to their high activity and functional group tolerance. caltech.edursc.orgresearchgate.net

Theoretical calculations have shown that this compound has a slightly higher ring strain energy than unsubstituted cyclopentene, which can favor polymerization. acs.orggoogle.com Experimental studies have confirmed that the ROMP of this compound can proceed to high conversions, particularly at lower temperatures. google.comresearchgate.netscispace.com The resulting polymers, poly(this compound), are highly polar materials with potential applications in various fields. researchgate.net

The equilibrium nature of the ROMP of low-strain monomers like cyclopentene derivatives allows for the synthesis of materials that can be depolymerized and repolymerized, opening up possibilities for recyclable and self-healing materials. acs.org The incorporation of bulky substituents on the cyclopentene ring can further tune the depolymerization behavior. acs.orgacs.org

Furthermore, the copolymerization of this compound with other cyclic olefins allows for the synthesis of copolymers with tailored properties. rsc.org For example, the copolymerization with cyclopentene can lead to block or alternating polymer structures. researchgate.net The ability to control the microstructure of these polymers, including tacticity and olefin geometry, is an active area of research. acs.org

Table 3: Thermodynamic Parameters for the ROMP of Cyclopentene and this compound

| Monomer | ΔH (kcal/mol) | ΔS (cal/mol·K) | Reference |

| Cyclopentene | -6.2 | -18.9 | google.comscispace.com |

| This compound | -6.4 | -21.4 | researchgate.net |

Equilibrium ROMP of this compound for Poly(vinyl alcohol) (PVA) Copolymers

The synthesis of well-defined poly(vinyl alcohol) (PVA) copolymers can be achieved through the equilibrium ring-opening metathesis polymerization (ROMP) of unprotected this compound. researchgate.netacs.orgtamu.edu This one-pot reaction, utilizing ruthenium-based metathesis catalysts, presents a commercially attractive alternative to traditional multi-step procedures for producing these highly polar polymers. tamu.edunih.gov PVA copolymers are valued for their excellent barrier properties against hydrocarbons and gases, making them suitable for applications in adhesives, coatings, and packaging materials. tamu.edu

The equilibrium nature of the ROMP of cyclopentene derivatives is due to their relatively low ring strain. nih.gov The polymerization is sensitive to temperature, which can be used to control the monomer-polymer equilibrium. nih.gov For the equilibrium ROMP of this compound, the activation enthalpy (ΔH) has been determined to be -6.2 kcal/mol, and the activation entropy (ΔS) is -18.9 cal/mol·K. researchgate.netacs.org These thermodynamic parameters are supported by computational studies. researchgate.netacs.org

Studies using ruthenium catalysts such as (1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium and (1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(o-isopropoxyphenylmethylene)ruthenium have been successful in catalyzing this polymerization. researchgate.netacs.org The resulting poly(vinyl alcohol-alt-propenylene) can be subsequently hydrogenated to yield poly(vinyl alcohol-alt-propylene) in high yield. researchgate.netacs.org Analysis of the olefinic bonds in the polymer indicates a cis:trans selectivity of approximately 20:80. researchgate.netacs.org

When copolymerized with cyclopentene, the similar ring strain energies of this compound and cyclopentene lead to a random distribution of dyads in the resulting polymer. researchgate.netacs.org This means the copolymer contains roughly 50% alternating units, with the remainder being homopolymer dyads of each monomer. researchgate.netacs.org

Acyclic Diene Metathesis (ADMET) for Polymer Synthesis

Acyclic Diene Metathesis (ADMET) polymerization is another powerful technique for synthesizing polymers from diene monomers. Unlike ROMP, which is driven by the release of ring strain, ADMET is a step-growth condensation polymerization driven by the removal of a small volatile molecule, typically ethylene. wikipedia.org This method allows for the synthesis of a wide variety of polymers, including purely linear polyethylene (B3416737) and copolymers with precisely placed functional groups. wikipedia.orgresearchgate.net

In the context of this compound related structures, ADMET has been employed to polymerize 1,6-heptadien-4-ol to produce poly(vinylalcohol-alt-propenylene). google.com This demonstrates the versatility of metathesis chemistry in creating specific polymer architectures from different starting materials. The high functional group tolerance of modern ruthenium catalysts is a key advantage, enabling the polymerization of monomers with unprotected hydroxyl groups. wikipedia.org

However, a significant challenge in ADMET polymerization of certain dienes is the competing ring-closing metathesis (RCM) reaction. acs.org For instance, the ADMET of 1,6-heptadienes can be prone to cyclization to form cyclopentene derivatives, a reaction favored by the low ring strain of the resulting five-membered ring. acs.org Careful selection of monomer structure and reaction conditions is therefore crucial to favor the desired intermolecular polymerization over intramolecular cyclization.

Control of Polymer Tacticity via NMR Spectrometry

Nuclear Magnetic Resonance (NMR) spectrometry is a crucial tool for characterizing the microstructure of polymers, including tacticity, which describes the stereochemical arrangement of chiral centers along the polymer chain. For PVA copolymers derived from this compound, the tacticity can be investigated after hydrogenation of the polymer backbone. google.com

In the ¹³C NMR spectrum of the hydrogenated polymer, poly(vinylalcohol-alt-propylene), the chemical shifts of the methylene (B1212753) carbons are sensitive to the relative stereochemistry of the adjacent methine carbons (the dyad tacticity). google.com The signals for the methylene carbons can be assigned to meso (m) and racemo (r) dyads. The chemical shift trend generally follows δrr > δrm > δmm. google.com Based on the analysis of the methylene region in the ¹³C NMR spectrum, a higher proportion of m dyads has been suggested for polymers synthesized via ADMET. google.com The complete assignment of finely resolved ¹³C NMR spectra, including heptad and hexad sequences, allows for a quantitative analysis of the polymer's stereoregularity. researchgate.net

Reversible Polymerization Systems and Network Polymer Remodeling

The equilibrium nature of the ROMP of low-strain monomers like cyclopentene derivatives can be exploited to create reversible polymerization systems and dynamic covalent networks. illinois.eduacs.orgacs.org These materials can be remodeled and reprocessed, as they can depolymerize back to liquid monomers at elevated temperatures and repolymerize upon cooling. illinois.eduacs.orgacs.org

This reversible behavior is governed by the ceiling temperature (Tc), the temperature at which the Gibbs free energy of polymerization is zero. Above Tc, depolymerization is favored. By carefully selecting substituents on the cyclopentene ring, the Tc can be tuned. acs.org While polypentenamers from cyclopentene and 3-cyclopenten-1-ol have RSEs that are too high for depolymerization in the bulk state (it only occurs in solution), other derivatives can be designed for bulk remodeling. acs.orgacs.org

Multifunctional cyclopentene monomers can be polymerized at room temperature to form robust, cross-linked network polymers. illinois.edu Upon heating, these networks depolymerize to a free-flowing liquid, and this process is reversible over multiple cycles as confirmed by differential scanning calorimetry (DSC) and rheological tests. illinois.eduacs.org This offers possibilities for self-healing materials and adaptable networks where the material can reconfigure in response to a thermal stimulus. acs.orgacs.org

Other Synthetic Routes and Transformations

Preparation from 3,4-Epoxycyclopentene using LiAlH₄

An alternative synthetic route to this compound involves the reduction of 3,4-epoxycyclopentene. The use of lithium aluminum hydride (LiAlH₄) as a reducing agent can open the epoxide ring to yield the corresponding alcohol. scribd.com In the reduction of epoxides, the hydride ion from LiAlH₄ typically acts as a nucleophile and attacks the less sterically hindered carbon atom of the epoxide ring. scribd.com This reaction provides a direct method to introduce the hydroxyl group onto the cyclopentene ring from an epoxide precursor.

Synthesis from 1,6-Heptadien-4-ol via Grubbs Catalyst

A straightforward and efficient method for the synthesis of this compound involves the ring-closing metathesis (RCM) of 1,6-heptadien-4-ol. chemicalbook.com This reaction is effectively catalyzed by ruthenium-based catalysts, particularly the second-generation Grubbs catalyst. The process typically involves dissolving 1,6-heptadien-4-ol in a dry solvent such as dichloromethane, followed by the addition of the Grubbs catalyst. The reaction mixture is then heated to reflux. chemicalbook.com The catalyst facilitates the intramolecular exchange of alkylidene groups, leading to the formation of the five-membered ring of this compound and the release of a volatile alkene byproduct. This method is valued for its high yield and the operational simplicity of the reaction setup. chemicalbook.com

Well-defined poly(vinyl alcohol-alt-propenylene) has also been synthesized in a one-pot reaction through the acyclic diene metathesis (ADMET) of unprotected 1,6-heptadien-4-ol, utilizing ruthenium-based metathesis catalysts. researchgate.netacs.org

Functionalization Strategies (e.g., Silylation)

The functionalization of the this compound scaffold is crucial for its application in the synthesis of more complex molecules. The hydroxyl group and the double bond provide two reactive sites for modification.

Silylation is a common strategy to protect the hydroxyl group, which can be achieved by reacting this compound with a silylating agent, such as a silyl (B83357) chloride or a silyl triflate, in the presence of a base. This protection allows for subsequent reactions to be carried out selectively at the double bond. The incorporation of silicon into the organic molecule can alter its physical and chemical properties, making organosilicon compounds attractive for various applications. rsc.org For instance, a rhodium-catalyzed net oxidative C–C activation and silylation of cyclopropanols with a traceless acetal (B89532) directing group has been developed, leading to the formation of seven-membered silicon-containing heterocycles. nih.gov

Other functionalization strategies include:

Esterification: The hydroxyl group can be converted to an ester, which can serve as a protecting group or introduce additional functionality.

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 3-cyclopenten-1-one, a versatile intermediate.

Epoxidation: The double bond can be epoxidized to form an epoxide, which can then be opened by various nucleophiles to introduce substituents on the ring.

Dihydroxylation: The double bond can be dihydroxylated to form a diol, adding two hydroxyl groups to the cyclopentane ring.

These functionalization reactions significantly expand the synthetic utility of this compound, allowing for the creation of a wide array of substituted cyclopentane and cyclopentene derivatives.

Cycloisomerization Reactions for Functionalized Cyclopentenes

Cycloisomerization reactions provide an atom-economical pathway to functionalized cyclopentenes from acyclic precursors like 1,5- and 1,6-dienes. organic-chemistry.org Cationic palladium phenanthroline complexes have been shown to be effective catalysts for the cycloisomerization of these dienes, yielding cyclopentenes with trisubstituted olefins in good yields and with high selectivity. organic-chemistry.org The mechanism is thought to proceed through hydrometalation, intramolecular carbometalation, and subsequent β-hydride elimination steps. organic-chemistry.org

Other catalytic systems have also been employed for diene cycloisomerization, including those based on scandium(III), ruthenium(I), nickel(II), and titanium(II). organic-chemistry.org For instance, a mixture of a (π-allyl)palladium complex and a non-coordinating borate (B1201080) salt, in the presence of a silane, catalyzes the cycloisomerization of functionalized 1,6-dienes to produce 1,2-disubstituted cyclopentenes. acs.org Furthermore, iridium complexes are capable of catalyzing the cycloisomerization of enynes, with the reaction outcome being dependent on the substrate structure and the specific catalyst system used. organic-chemistry.org

A novel approach involves a gold(I)-catalyzed cascade reaction, which includes a propargyl Claisen rearrangement/Nazarov cyclization of propargyl vinyl ethers, a hetero-Diels-Alder reaction, and a subsequent ring-opening to generate highly functionalized cyclopentadienes. nih.gov This method allows for the one-pot synthesis of complex cyclopentadiene (B3395910) derivatives bearing both hydrazine (B178648) and alcohol functionalities in excellent yields. nih.gov Additionally, sulfinamide-promoted cycloisomerization has been demonstrated as a method to construct sulfonated cyclopentanes with multiple stereocenters in a single step. nih.gov

Allylic Alkylation/Ring-Closing Metathesis Domino Processes

A powerful strategy for the synthesis of functionalized cyclopentenes is the combination of two distinct catalytic processes in a single pot, known as a domino or tandem reaction. One such example is the allylic alkylation/ring-closing metathesis (AA/RCM) domino process. organic-chemistry.orgnih.gov This sequence is catalyzed by the concurrent action of a palladium catalyst for the allylic alkylation and a ruthenium catalyst, such as a Grubbs' catalyst, for the ring-closing metathesis. organic-chemistry.orgnih.gov

This approach demonstrates the compatibility of the two different catalytic systems, enabling the efficient construction of cyclic structures from simple starting materials with minimal purification steps. organic-chemistry.org The process has been successfully applied to the synthesis of five- to seven-membered rings. organic-chemistry.org An interesting discovery from these studies is that Grubbs' catalysts themselves can exhibit activity in allylic alkylation, particularly in solvents like THF, likely proceeding through a non-carbenic ruthenium species. organic-chemistry.org Expanding on this, a double allylic alkylation followed by RCM can lead to the formation of trisubstituted cyclopentenes and bicyclic frameworks in high yields. organic-chemistry.org

Metal-Free Oxidative Decarbonylative Annulation

In a departure from transition metal-catalyzed methods, a metal-free oxidative decarbonylative [3+2] annulation has been developed for the synthesis of cyclopentenes. nih.govorganic-chemistry.org This reaction involves the treatment of tertiary γ,δ-unsaturated aldehydes with terminal alkynes. nih.govorganic-chemistry.org The process is notable for its broad substrate scope and excellent selectivity. The nature of the aldehyde substrate dictates the product, with γ,δ-unsaturated aldehydes leading to cyclopentenes, while 2-methyl-2-arylpropanals yield indenes. nih.govorganic-chemistry.org This method represents a valuable alternative to metal-catalyzed routes, avoiding the potential for metal contamination in the final products. nih.govorganic-chemistry.org

Iridium-Catalyzed Borylation of Cyclic Alkenes

Iridium-catalyzed borylation of C-H bonds in unactivated alkenes is a powerful tool for their functionalization. organic-chemistry.orgacs.orgnih.gov This process allows for the in situ generation of allylic and vinylic boronates, which are versatile intermediates for subsequent carbon-carbon bond-forming reactions. organic-chemistry.orgacs.orgnih.gov

For cyclic alkenes, the selectivity of the borylation can be controlled by the reaction conditions. acs.orgnih.gov In the presence of additives such as methylimidazole or DBU, the reaction favors the formation of allyl boronates. acs.orgnih.gov These can then react in a one-pot sequence with aldehydes to produce stereodefined homoallylic alcohols. acs.orgnih.gov In the absence of such additives, the reaction predominantly yields vinylic boronates, which can be used in Suzuki-Miyaura cross-coupling reactions with organohalides. organic-chemistry.orgacs.orgnih.gov The mechanism is believed to proceed via a dehydrogenative borylation pathway. acs.orgnih.gov Rhodium-catalyzed dehydrogenative borylation of cyclic alkenes has also been reported as a method to access cyclic 1-alkenylboronic acid pinacol (B44631) esters. mit.edu

Tandem Palladium-Catalyzed Cyclization/Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and tandem processes involving palladium are particularly efficient for building molecular complexity. A palladium(0)-catalyzed tandem cyclization/Suzuki coupling of 1,6-enynes has been developed for the synthesis of stereodefined α-arylmethylene-γ-butyrolactones, lactams, and functionalized tetrahydrofurans, pyrrolidines, and cyclopentanes. nih.gov The proposed mechanism involves a π-allyl palladium intermediate. nih.gov

Another example is the palladium-catalyzed tandem 5-exo-dig carbocyclization of non-terminal acetylenic active methylene compounds followed by coupling with aryl and heteroaryl bromides. semanticscholar.orgmdpi.com This method yields highly substituted vinylidenecyclopentanes with good yields and high selectivity. semanticscholar.orgmdpi.com The mechanism is thought to involve oxidative addition of the aryl bromide to palladium(0), followed by cyclization and reductive elimination. semanticscholar.orgmdpi.com

Advanced Applications and Functionalization of 3 Cyclopentene 1 Ol and Its Derivatives

Polymer Chemistry and Materials Science

The presence of a polymerizable olefin and a functionalizable alcohol group makes 3-Cyclopentene-1-ol a monomer of great interest for creating specialized polymers.

This compound is instrumental in synthesizing functionalized polyolefins, particularly through Ring-Opening Metathesis Polymerization (ROMP). thegoodscentscompany.comwikipedia.orgfishersci.ca This process utilizes the moderate ring strain of the cyclopentene (B43876) ring to create linear polymers with pendant hydroxyl groups. thegoodscentscompany.comfishersci.ca

A notable example is the synthesis of well-defined poly(vinylalcohol-alt-propenylene) through the equilibrium ROMP of unprotected this compound. wikipedia.orgontosight.aifishersci.no This reaction can be catalyzed by specific ruthenium-based metathesis catalysts. ontosight.aifishersci.no The resulting polymer contains alternating vinyl alcohol and propenylene units, and its hydroxyl groups offer sites for further modification, making it a highly polar and functional material. wikipedia.orgsigmaaldrich.com Subsequent hydrogenation of this polymer yields poly(vinylalcohol-alt-propylene). thegoodscentscompany.comontosight.ai

The copolymerization of this compound with other cyclic olefins, such as cyclopentene, allows for the creation of random copolymers. thegoodscentscompany.com Due to the similar ring strain energies of cyclopentene and this compound, their copolymerization results in a polymer with randomly distributed dyads. ontosight.aifishersci.no

Research has shown that the polymerization of this compound is sensitive to temperature. The conversion of the monomer to polymer is significantly higher at lower temperatures, as detailed in the table below.

Monomer Conversion in ROMP of this compound vs. Cyclopentene at Various Temperatures

| Temperature (°C) | Catalyst | Monomer | Conversion (%) | Reference |

|---|---|---|---|---|

| 10 | Catalyst (6) | This compound | 89.8 | thegoodscentscompany.com |

| Catalyst (7) | This compound | 90.5 | ||

| 30 | Catalyst (6) | This compound | 79.5 | thegoodscentscompany.com |

| Catalyst (7) | This compound | 79.8 | ||

| 30 | Catalyst (6) | Cyclopentene | 50.0 | thegoodscentscompany.com |

| 40 | Catalyst (6) | This compound | 74.4 | thegoodscentscompany.com |

The development of network polymers that are both mechanically robust and capable of depolymerization for recycling or self-healing is a significant goal in materials science. fishersci.casigmaaldrich.comfishersci.nl Cyclopentene derivatives are promising candidates for creating such materials through ROMP due to the temperature-sensitive equilibrium between the monomer and the polymer. fishersci.casigmaaldrich.com

However, polypentenamers synthesized directly from 3-cyclopenten-1-ol or unsubstituted cyclopentene have a high ring strain energy, which means they can typically only be depolymerized in solution, not in the bulk state. fishersci.casigmaaldrich.com This limits their application in creating solid, reprocessable materials. To address this, research has focused on modifying the cyclopentene monomer. By incorporating bulky substituents onto the cyclopentene ring, the ring strain can be reduced, which in turn tunes the polymerizability and allows for depolymerization in the bulk state at desirable temperatures. fishersci.casigmaaldrich.comthegoodscentscompany.com This reversible polymerization-depolymerization process can be triggered simply by temperature changes, enabling the creation of covalent adaptable networks (CANs) that are strong at room temperature but can be reshaped or recycled upon heating. sigmaaldrich.comthegoodscentscompany.com

Synthesis of Functionalized Polyolefins

Organic Synthesis and Medicinal Chemistry Intermediates

The reactivity of its functional groups makes this compound a valuable starting material and intermediate in the synthesis of a wide range of chemical compounds. nih.govfishersci.at

This compound serves as a foundational building block for the synthesis of more complex molecular architectures. nih.govwikidata.org Its structure is a key component in the diastereocontrolled synthesis of other functionalized cyclopentene derivatives, such as meso-cyclopentene aziridines. The hydroxyl group can be protected, allowing the double bond to undergo reactions like aziridination, followed by deprotection to yield a more complex functionalized cyclopentane (B165970) ring system. Furthermore, this compound and its isomers are utilized in constructing intricate polycyclic systems, demonstrating their utility in advanced organic synthesis. alfa-chemistry.com

The cyclopentane ring is a structural motif found in numerous biologically active compounds. Consequently, this compound and its derivatives are important intermediates in the production of pharmaceuticals and agrochemicals. fishersci.atwikidata.orgfishersci.nofishersci.fi It is particularly utilized in the synthesis of drugs that incorporate a cyclopentane or functionalized cyclopentane structure. fishersci.no The ability to introduce various functional groups onto the cyclopentene ring, starting from this compound, makes it a versatile precursor for creating libraries of compounds for screening in drug discovery and agrochemical development. fishersci.atfishersci.fifishersci.ca

This compound is a versatile starting material for the synthesis of other cyclic compounds. fishersci.at For instance, it can be prepared via the reduction of 3,4-epoxy-cyclopentene using reagents like lithium aluminum hydride. fishersci.at Conversely, it can be used to produce other functionalized cyclopentenes. A common reaction involves the protection of the hydroxyl group, for example, by reacting it with tert-butyl-chloro-dimethyl-silane to produce 4-tert-Butyldimethylsilyloxy-1-cyclopentene. fishersci.at This protected form can then undergo further modifications at the double bond. Additionally, palladium-catalyzed reactions can be employed for the desymmetrization of 3-cyclopenten-1-ol to create chiral aryl-substituted pentenols, which are valuable intermediates in asymmetric synthesis. cenmed.com

Role in Natural Product Synthesis

This compound and its functionalized derivatives serve as crucial chiral building blocks in the synthesis of a variety of complex natural products and their analogues, particularly carbocyclic nucleosides. These nucleoside analogues, where the furanose sugar ring is replaced by a cyclopentane or cyclopentene moiety, exhibit increased stability against enzymatic degradation by phosphorylases and hydrolases due to the absence of a labile glycosidic bond. rsc.org This stability makes them attractive targets for the development of new antiviral and anticancer agents. rsc.orguni-hamburg.de

Several synthetic strategies leverage the this compound scaffold. One common approach is the direct SN2 displacement of a suitable leaving group on the cyclopentene ring by a nucleobase. rsc.org For instance, the synthesis of the cyclopentenyl nucleosides 3-deaza-CPE-C and 3-deaza-CPE-U, which are analogues of the potent antitumor agent cyclopentenylcytosine (B51076) (CPE-C), was achieved through an SN2 reaction. nih.gov This involved reacting the sodium salt of the respective 3-deazapyrimidine base with cyclopenten-1-ol methanesulfonate. nih.gov

Another key strategy is the Mitsunobu reaction, which couples the hydroxyl group of a protected cyclopentenol (B8032323) derivative with a nucleobase. rsc.org This method has been employed in the synthesis of N⁹-/N⁷-2,6-dihalo-DZNep and N⁷-6-amino/azido-DZNep analogs, which are potential inhibitors of RNA viruses. researchgate.net The syntheses used chiral cyclopentene-1-ol derivatives derived from D-ribose. researchgate.net The total synthesis of enantiomeric neplanocins A, a class of carbocyclic nucleosides with significant biological activity, also utilizes a protected tetrol derived from the cyclopentene ring which is then coupled with adenine (B156593) via the Mitsunobu reaction. rsc.org

Furthermore, derivatives of this compound are instrumental in synthesizing other important antiviral agents. The synthesis of iso-carbocyclic nucleoside analogues, developed as potential inhibitors for the Hepatitis C virus (HCV) RNA-dependent RNA-polymerase, starts from enantiomerically pure (1R,2S)-2-(benzyloxymethyl)cyclopent-3-enol. uni-hamburg.de Similarly, the optically active purine-substituted cyclopentene derivative, (1R-cis)-4-hydroxymethyl-2-cyclopenten-1-ol, is a key intermediate in the synthesis of the potent antiviral drug carbovir. google.com

Table 1: Examples of Natural Product Analogues Synthesized from this compound Scaffolds

| Target Compound/Analogue | Key Intermediate Derived from this compound | Synthetic Strategy | Reference |

|---|---|---|---|

| 3-deaza-CPE-C / 3-deaza-CPE-U | Cyclopenten-1-ol methanesulfonate | SN2 Displacement | nih.gov |

| Neplanocin A (NPA) | Protected cyclopentenyl tetrol | Mitsunobu Reaction | rsc.org |

| DZNep Analogues | Chiral cyclopentene-1-ol derivatives | Mitsunobu Reaction | researchgate.net |

| Iso-carbocyclic nucleosides | (1R,2S)-2-(benzyloxymethyl)cyclopent-3-enol | Convergent Synthesis | uni-hamburg.de |

| Carbovir | (1R-cis)-4-hydroxymethyl-2-cyclopenten-1-ol | Multi-step synthesis | google.com |

Catalysis and Reaction Mechanisms

Catalytic transformations are central to the functionalization of this compound, enabling the efficient and selective introduction of new chemical moieties. The Heck-Matsuda reaction, in particular, stands out as a powerful method for carbon-carbon bond formation, allowing for the desymmetrization of the cyclopentene ring to create valuable, stereochemically defined scaffolds. rsc.org

The Heck-Matsuda reaction utilizes highly reactive arenediazonium salts for the arylation of olefins under mild conditions. rsc.org Theoretical studies using DFT calculations on the nickel-catalyzed Heck-Matsuda reaction with 3-cyclopenten-1-ol as the substrate have provided significant mechanistic insights. chemrxiv.orgchemrxiv.org These studies identified two potential catalytic pathways: a closed-shell singlet Ni(0)/Ni(II) cycle and an open-shell doublet Ni(I)/Ni(III) cycle. chemrxiv.orgchemrxiv.org

A key finding is that the rate-determining state of the reaction is not fixed but can be modulated by reaction parameters. chemrxiv.org Analysis revealed a pivotal shift in the rate-determining state, influenced by the rotational flexibility of the 3-cyclopenten-1-ol substrate during the β-hydride elimination step and the strength of the base used during the reductive elimination step. chemrxiv.orgchemrxiv.org The stereochemistry of the final product, which is typically a cis-4-arylcyclopentenol, is governed by the non-covalent interaction between the substrate's hydroxyl group and the metal center of the catalyst. rsc.orgchemrxiv.orgchemrxiv.org This directing effect of the hydroxyl group is crucial for achieving high stereocontrol. nih.gov In related palladium-catalyzed redox-relay Heck reactions of other alkenyl alcohols, computational and experimental studies have shown that the migratory insertion step is what determines both the site selectivity and enantioselectivity of the transformation. acs.org

Catalytic asymmetric desymmetrization is a powerful strategy for converting prochiral molecules like this compound into highly functionalized, enantioenriched chiral building blocks. acs.orgrsc.org The enantioselective Heck-Matsuda reaction is a premier example of this process, enabling the synthesis of chiral 4-aryl cyclopentenol scaffolds with high yields and excellent enantioselectivity. nih.gov

In this reaction, a palladium catalyst paired with a chiral ligand orchestrates the addition of an aryl group to the cyclopentene ring, breaking its plane of symmetry. acs.org The reaction yields predominantly cis-4-arylcyclopentenols, a result of the directing influence of the substrate's hydroxyl group. nih.govacs.org Research has shown that the choice of solvent and the specific structure of the chiral ligand are critical for achieving high product selectivity and enantiomeric excess. acs.org For instance, computationally driven studies predicted, and experiments later validated, that using a toluene (B28343)/methanol solvent mixture strengthens the non-covalent interaction between the hydroxyl group and the chiral palladium catalyst, leading to enantiomeric excesses up to 99%. acs.org Chiral ligands that have proven effective for this desymmetrization include N,N-ligands such as pyridine-oxazolines (PyOx) and bisoxazolines. acs.orgresearchgate.net

The rational design of ligands is fundamental to controlling the efficiency and selectivity of catalytic reactions. acs.org For the Heck-Matsuda desymmetrization of 3-cyclopenten-1-ol, specifically designed pyridine-oxazoline (PyOx) ligands, such as (S)-4-tert-butyl-2-(3,5-dichloropyridin-2-yl)-4,5-dihydrooxazole, have demonstrated high performance. acs.org To enhance the practical utility of these catalytic systems, particularly regarding cost, catalyst recovery, and reuse, these molecular catalysts are often immobilized onto solid supports, transitioning from homogeneous to heterogeneous catalysis. organic-chemistry.org

Researchers have successfully immobilized C5-functionalized PyOx ligands onto polymeric supports like Merrifield and Wang resins. organic-chemistry.orgthieme-connect.com Various immobilization strategies have been employed, including the use of a triazole ring as a linker, direct alkylation, and esterification. organic-chemistry.org These resulting heterogeneous catalysts have been applied in the Pd-catalyzed Heck-Matsuda desymmetrization of 3-cyclopenten-1-ol, producing a range of aryl-penten-1-ols in good yields (up to 87%) and with high enantiomeric ratios (90:10 to 99:1). thieme-connect.comresearchgate.net Notably, the performance of these immobilized catalysts is often comparable to their homogeneous counterparts. organic-chemistry.orgthieme-connect.com A challenge that remains is the progressive decline in catalyst efficiency during recycling, which has been attributed to the formation of palladium black on the surface of the polymer support. organic-chemistry.orgthieme-connect.com

Table 2: Performance of Immobilized PyOx Ligands in the Heterogeneous Heck-Matsuda Desymmetrization of this compound

| Ligand/Support | Aryl Diazonium Salt | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| PyOx on Merrifield Resin (PS2) | 4-Methoxyphenyldiazonium Tetrafluoroborate | 86% | 95:5 | organic-chemistry.org |

| PyOx on Merrifield Resin | Phenyldiazonium Tetrafluoroborate | 82% | 94:6 | thieme-connect.com |

| PyOx on Merrifield Resin | 4-Chlorophenyldiazonium Tetrafluoroborate | 87% | 94:6 | thieme-connect.com |

| PyOx on Wang Resin | 4-Methoxyphenyldiazonium Tetrafluoroborate | 79% | 95:5 | thieme-connect.com |

| PyOx on Merrifield Resin | 2-Naphthyldiazonium Tetrafluoroborate | 65% | 90:10 | thieme-connect.com |

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 281478 |

| 3-deazauridine | 65547 |

| Cyclopentenyl cytosine | 123867 |

| Neplanocin A | 65561 |

| Carbovir | 135398740 |

| Adenine | 190 |

| Toluene | 1140 |

| Methanol | 887 |

| Palladium | 23939 |

| Nickel | 935 |

| Merrifield resin | 62772 |

| Wang resin | 11956193 |

Analytical Methodologies for Characterization of 3 Cyclopentene 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3-Cyclopentene-1-ol and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the molecular framework, functional groups, and, in the case of polymers, the stereochemistry and connectivity of monomer units.

¹H NMR spectroscopy is fundamental for verifying the structure of the this compound monomer and for monitoring its conversion during polymerization reactions. The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to its unique protons. chemicalbook.com The olefinic protons on the double bond typically appear as a multiplet around 5.63 ppm. The proton on the carbon bearing the hydroxyl group (the carbinol proton) is observed as a quintet at approximately 3.65 ppm, while the allylic protons are found as multiplets around 2.55 and 2.36 ppm. chemicalbook.com

During polymerization, such as Ring-Opening Metathesis Polymerization (ROMP), the disappearance of the monomer's vinyl proton signals and the appearance of new, broader signals corresponding to the polymer backbone are monitored to determine the extent of monomer conversion. In the analysis of polymers derived from functionalized cyclopentene (B43876) monomers, ¹H NMR is used to confirm the presence of expected functional groups and their proximity to the polymer chain. rsc.org For instance, in copolymers, distinct peaks can be assigned to different monomer dyads, providing insight into the polymer's sequence distribution. rsc.org

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (ppm) in CDCl₃ | Multiplicity |

|---|---|---|

| Olefinic (C=CH ) | ~5.63 | Multiplet |

| Carbinol (H C-OH) | ~3.65 | Quintet |

| Allylic (C=C-CH ₂) | ~2.55 / ~2.36 | Multiplet |

Data sourced from ChemicalBook. chemicalbook.com

¹³C NMR spectroscopy provides complementary information to ¹H NMR and is particularly powerful for elucidating the carbon skeleton and the stereochemistry, or tacticity, of polymers. nih.gov For the this compound monomer, the olefinic carbons show a characteristic signal at approximately 134.5 ppm, while the carbon attached to the hydroxyl group resonates around 72.4 ppm. The allylic carbons appear at about 43.5 ppm. chemicalbook.com

In polymer analysis, ¹³C NMR is crucial for determining tacticity—the stereochemical arrangement of chiral centers along the polymer chain. kpi.ua For polymers derived from cyclopentene derivatives, the chemical shifts of the backbone carbons can be sensitive to the relative configurations of adjacent monomer units (e.g., meso vs. racemic dyads). mdpi.com This sensitivity allows for the quantification of isotactic, syndiotactic, or atactic sequences within the polymer. nih.govkpi.ua For example, in the analysis of copolymers of functionalized cyclopentene with other cyclic olefins, new peaks appear in the ¹³C NMR spectrum that can be assigned to alternating dyads, allowing for the calculation of their percentage in the copolymer. rsc.org Detailed analysis, often supported by two-dimensional NMR techniques, is required for the complete assignment of complex polymer spectra. nih.govmdpi.com

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (ppm) in CDCl₃ |

|---|---|

| Olefinic (C =C ) | ~134.5 |

| Carbinol (HC -OH) | ~72.4 |

| Allylic (C H₂-C=C) | ~43.5 |

*Data sourced from ChemicalBook. chemicalbook.com

Proton NMR (¹H NMR) for Monomer Conversion and Polymer Analysis

Chromatography Techniques

Chromatography is essential for the purification and isolation of this compound and its derivatives from reaction mixtures. The choice of technique depends on the scale and the properties of the compounds being separated.

Silica (B1680970) gel column chromatography is a standard and widely used method for purifying this compound and its derivatives on a laboratory scale. chemicalbook.comgoogle.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). For the purification of this compound, a common eluent system is a mixture of ethyl acetate (B1210297) and hexane, for instance, in a 1:8 ratio. chemicalbook.com The polarity of the solvent system is adjusted to achieve optimal separation of the desired product from starting materials, byproducts, or catalysts. oup.comwiley-vch.denih.gov For example, derivatives of cyclopentene have been purified using solvent systems like petroleum ether/diethyl ether or hexane/ethyl acetate in various ratios. wiley-vch.denih.gov

Preparative Thin-Layer Chromatography (prep TLC) is a valuable technique for the purification of small quantities of compounds, typically up to 100 mg. rochester.educhemrxiv.org It is particularly useful for separating compounds with similar retention factors that are difficult to resolve by column chromatography or for quickly isolating products from test reactions. rochester.educore.ac.uk In this method, the sample is applied as a thin line onto a thick-layered silica gel plate, which is then developed in an appropriate solvent system. rochester.edu The separated bands are visualized (often using UV light), and the silica containing the desired product is scraped from the plate. The compound is then extracted from the silica using a polar solvent. rochester.educhemrxiv.org This method has been successfully applied to the isolation of various coumarin (B35378) compounds, where fractions from a primary separation were further purified using specific solvent systems on preparative TLC plates. researchgate.net

Silica Gel Column Chromatography for Purification

Spectroscopic Characterization (beyond conformational studies)

Beyond NMR, other spectroscopic techniques are routinely employed to characterize this compound and its derivatives, providing information on functional groups and molecular weight. Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass data, which is critical for confirming the molecular formula of newly synthesized derivatives. rsc.orgresearchgate.net Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. For this compound, a broad absorption in the O-H stretching region (typically around 3300-3600 cm⁻¹) would confirm the presence of the hydroxyl group, while C=C stretching would appear around 1650 cm⁻¹. These techniques, when used in conjunction, provide a comprehensive structural confirmation of the target molecules. researchgate.netresearchgate.net

Thermal Analysis (e.g., Differential Scanning Calorimetry for Polymer Properties)

Thermal analysis techniques are crucial for characterizing the properties of polymers derived from this compound and related monomers. Differential Scanning Calorimetry (DSC) is a primary method used to investigate the thermal transitions of these polymers, providing critical data on their behavior in response to temperature changes. nih.gov This technique measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of key polymer characteristics. alfa-chemistry.com

In the context of polymers derived from cyclopentene-based monomers, DSC has been effectively used to study their thermal properties. For instance, research on polypentenamer, the polymer resulting from the ring-opening metathesis polymerization (ROMP) of cyclopentene, shows a glass transition temperature (T_g) at -99 °C and a melting point (T_m) of 9 °C, indicating it is a crystalline elastomer at room temperature. fishersci.ca

For polymers incorporating this compound, thermal analysis provides insight into how the hydroxyl functional group influences the polymer's properties. The thermodynamics of the equilibrium ROMP of this compound have been investigated, revealing an activation enthalpy (ΔH) of −6.2 kcal mol⁻¹ and an activation entropy (ΔS) of −18.9 cal mol⁻¹ K⁻¹. alfa-chemistry.com Furthermore, thermal analysis of a crosslinked copolymer system involving this compound derivatives identified a glass transition temperature (T_g) at approximately 98 °C upon reheating; this transition was attributed to the linear copolymer component formed via a retro-Diels-Alder reaction during the initial heating cycle. fishersci.no

Studies on copolymers of cyclopentene with other monomers, such as dicyclopentadiene (B1670491), demonstrate the utility of DSC in correlating monomer content with thermal transitions. In such copolymers, the glass transition temperature (T_g), crystallization temperature (T_c), and melting temperature (T_m) have been shown to scale linearly with the dicyclopentadiene content. sigmaaldrich.com As the incorporation of the bulkier dicyclopentadiene monomer increases, both T_c and T_m tend to decrease, and at high incorporation levels, crystallization and melting can be entirely suppressed. sigmaaldrich.com This type of analysis is equally applicable to copolymers of this compound, where DSC can elucidate the relationship between monomer structure, copolymer composition, and the resulting thermal characteristics.

Table 1: Thermal Properties of Cyclopentene-Based Polymers Determined by DSC

| Polymer/Copolymer | Thermal Property | Value | Reference |

|---|---|---|---|

| Poly(cyclopentene) | Glass Transition Temperature (T_g) | -99 °C | fishersci.ca |

| Poly(cyclopentene) | Melting Temperature (T_m) | 9 °C | fishersci.ca |

| Linear Copolymer from this compound derivative | Glass Transition Temperature (T_g) | ~98 °C | fishersci.no |

| ROMP of this compound | Activation Enthalpy (ΔH) | -6.2 kcal mol⁻¹ | alfa-chemistry.com |

| ROMP of this compound | Activation Entropy (ΔS) | -18.9 cal mol⁻¹ K⁻¹ | alfa-chemistry.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The development of new catalytic systems to control the three-dimensional arrangement of atoms (stereoselectivity) during chemical transformations of 3-cyclopentene-1-ol is a significant area of research. Precise control over stereochemistry is crucial in the synthesis of pharmaceuticals and other complex molecules where specific isomers are required.

A notable area of advancement is the palladium-catalyzed Heck desymmetrization of this compound. Research has demonstrated that new protocols using aryldiazonium tetrafluoroborates can yield highly functionalized cis-4-arylcyclopentenols. americanelements.com These reactions can produce specific isomers in high yields (good to excellent) and with up to 99% enantiomeric excess. americanelements.com The success of these transformations is highly dependent on the catalyst system, including the use of specific PyOx ligands like (S)-4-tert-butyl-2-(3,5-dichloropyridin-2-yl)-4,5-dihydrooxazole, and the choice of solvent. americanelements.com

Beyond palladium, other transition metals are being explored. Zinc-based catalytic systems, for instance, have been designed for the stereoselective synthesis of dicarbonyl-alkenes from related cyclopropenes. jkenterprises.com.pk These systems are advantageous due to the low cost of zinc catalysts and the mild reaction conditions required. jkenterprises.com.pk The principles from these studies could be adapted for transformations involving this compound, opening new avenues for creating complex cyclopentane (B165970) derivatives. Future work will likely focus on discovering novel and more efficient catalysts, including those based on earth-abundant metals, to further improve the selectivity and applicability of these transformations.

Advanced Computational Modeling for Reaction Prediction and Material Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of this compound and its derivatives. Theoretical calculations and molecular modeling provide insights that are difficult to obtain through experimental work alone.

One of the most powerful applications is in predicting reaction outcomes. For the Heck desymmetrization of this compound, mechanistic insights from theoretical calculations of transition states were used to predict that toluene (B28343) would be an optimal solvent to achieve high enantioselectivity. americanelements.com This prediction was based on how the solvent could strengthen the noncovalent interaction between the hydroxyl group of the substrate and the chiral palladium catalyst. americanelements.com Subsequent laboratory experiments validated these computational predictions, showcasing a synergy between theoretical and practical chemistry. americanelements.com

Computational studies have also been crucial for understanding the fundamental structural properties of this compound. Researchers have used high-level theoretical computations to investigate its various conformations and the intramolecular π-type hydrogen bonding between the hydroxyl group's hydrogen atom and the carbon-carbon double bond. fishersci.atsolvo-chem.com These studies have calculated the relative energies of different conformers and the precise distance of the hydrogen bond. fishersci.at This fundamental knowledge is vital for designing new reactions and materials, as the conformational preferences of the molecule can significantly influence its reactivity. Future research will likely employ machine learning and artificial intelligence to build more sophisticated models for predicting reactivity and designing novel molecules with desired properties based on the this compound scaffold.

Development of Sustainable and Green Synthesis Routes

The development of environmentally friendly, or "green," synthesis methods is a global priority in chemical manufacturing. For this compound, research is moving towards more sustainable pathways that reduce waste, use less hazardous materials, and improve energy efficiency.

One established laboratory synthesis of this compound involves the ring-closing metathesis of a precursor like 1,6-heptadien-4-ol using a Grubbs catalyst in a solvent such as dichloromethane. fishersci.ca While effective, future efforts will likely focus on replacing chlorinated solvents with greener alternatives and developing more efficient and recyclable catalysts to minimize waste. fishersci.ca

Emerging research in green chemistry aims to utilize biomass as a starting material for chemical production. While direct synthesis of this compound from biomass is still an area for development, related research shows promise. For example, methods are being developed to convert 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from lignocellulosic biomass, into cyclopentanone (B42830) derivatives. This indicates a potential future pathway where renewable feedstocks could be used to produce the cyclopentene (B43876) ring structure, which could then be converted to this compound. The exploration of biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, also represents a promising frontier for the sustainable synthesis of this compound and its derivatives.

Investigation of Bioactivity and Medicinal Chemistry Potential

The this compound scaffold is a key starting point for the synthesis of molecules with potential therapeutic applications. Its value lies in its role as a versatile intermediate that can be modified to create a wide range of more complex structures. wikipedia.orgfishersci.seereztech.com

The cyclopentene ring is a structural feature in many bioactive natural products and synthetic drugs. Derivatives of this compound are being actively investigated for various biological activities. For example, halogenated cyclopentene derivatives isolated from marine fungi of the Phoma genus, such as cryptophomic acid, cryptodiol, and cryptotriol, have been studied for their bioactivity. One such derivative showed moderate cytotoxic activity against mouse lymphoma cells and weak anti-HIV activity.

Furthermore, the core structure is integral to important antiviral drugs. For instance, this compound derivatives are crucial intermediates in the synthesis of carbocyclic nucleoside analogues like Carbovir, which is known for its activity against the HIV virus. nih.gov The synthesis of these analogues often relies on the stereoselective functionalization of the cyclopentene ring, underscoring the importance of the catalytic methods discussed previously.

Given the broad spectrum of biological activities found in cyclopentene-containing molecules, including anti-inflammatory and antimicrobial properties, future research will continue to explore the medicinal chemistry potential of novel compounds derived from this compound. fishersci.seguidetopharmacology.org The synthesis of new libraries of these derivatives will allow for extensive screening against a wide range of diseases, potentially leading to the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing 3-Cyclopentene-1-ol, and how do they validate its structure?